3,8-Dibromoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two bromine atoms at the 3 and 8 positions of the imidazo[1,2-a]pyridine structure, which significantly influences its chemical reactivity and biological activity. The compound is recognized for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity properties.
3,8-Dibromoimidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound. Its molecular formula is , and it has a CAS number of 1263062-05-0. This compound falls under the category of imidazopyridines, which are known for their diverse biological activities and roles in medicinal chemistry.
The synthesis of 3,8-Dibromoimidazo[1,2-a]pyridine typically involves several methods:
The reaction conditions for direct bromination typically involve:
The molecular structure of 3,8-Dibromoimidazo[1,2-a]pyridine consists of a fused bicyclic system featuring a pyridine ring and an imidazole ring. The two bromine substituents at positions 3 and 8 enhance the compound's electrophilicity.
3,8-Dibromoimidazo[1,2-a]pyridine undergoes various chemical reactions:
The major products formed from these reactions include:
The mechanism of action for 3,8-Dibromoimidazo[1,2-a]pyridine primarily involves its interaction with specific molecular targets within biological systems. The presence of bromine atoms enhances its reactivity by allowing it to form covalent bonds with nucleophilic sites on biomolecules.
This reactivity makes it a useful scaffold in drug design and development where it can modify biological pathways or inhibit enzyme activity through covalent modifications.
3,8-Dibromoimidazo[1,2-a]pyridine has a wide range of applications across various scientific fields:
3,8-Dibromoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound with the molecular formula C₇H₄Br₂N₂ and a molecular weight of 275.93 g/mol [2] [4]. Its IUPAC name is consistent across sources as 3,8-dibromoimidazo[1,2-a]pyridine, reflecting the positions of the bromine substituents on the fused bicyclic ring system [2] [7]. The structure consists of a pyridine ring fused with an imidazole ring, where bromine atoms occupy the 3- and 8-positions. Key identifiers include:
Table 1: Molecular Descriptors of 3,8-Dibromoimidazo[1,2-a]pyridine
Property | Value |
---|---|
Molecular Formula | C₇H₄Br₂N₂ |
Molecular Weight | 275.93 g/mol |
CAS Number | 1263062-05-0 |
IUPAC Name | 3,8-Dibromoimidazo[1,2-a]pyridine |
Canonical SMILES | BrC1=CN=C2C(Br)=CC=CN12 |
While experimental X-ray crystallographic data for 3,8-dibromoimidazo[1,2-a]pyridine is not explicitly provided in the search results, its structural analogs and related imidazo[1,2-a]pyridines exhibit planar bicyclic frameworks. The presence of bromine atoms at C3 and C8 introduces steric and electronic effects that influence molecular packing. Computational models suggest a nearly planar ring system with a slight dihedral angle (<5°) between the imidazole and pyridine rings, typical for this class of fused heterocycles [6] [9]. The bromine atoms likely participate in halogen bonding, affecting crystal lattice stability. Solid-state samples are typically off-white to gray solids stored at 2–8°C under inert atmosphere to preserve stability [4] [7].
Nuclear Magnetic Resonance (NMR) SpectroscopyThough explicit NMR assignments are not detailed in the sources, the structure predicts the following ¹H NMR signals (based on analogous imidazo[1,2-a]pyridines [9]):
Infrared (IR) SpectroscopyKey IR absorptions include:
UV-Vis SpectroscopyElectronic transitions occur at λmax ≈ 280–320 nm due to π→π* transitions in the conjugated heterocyclic system. The bromine substituents induce a red shift compared to unsubstituted imidazo[1,2-a]pyridine (λmax ~ 265 nm) [3] [6].
Mass Spectrometry (MS)High-resolution MS shows a characteristic isotopic pattern for dibrominated compounds:
Table 2: Summary of Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | Multiplets δ 7.4–8.2 ppm (aromatic H) |
¹³C NMR | C-Br carbons δ 115–125 ppm |
IR | C-Br stretch 650–750 cm⁻¹; C=N stretch 1600 cm⁻¹ |
UV-Vis | λmax 280–320 nm (π→π*) |
MS | [M]⁺ m/z 275.86; [M-Br]⁺ m/z 196 |
The position of bromine atoms significantly alters physicochemical properties. Key isomers include:
Table 3: Isomer Comparison
Compound | Molecular Formula | Molecular Weight | Key Distinguishing Properties |
---|---|---|---|
3,8-Dibromoimidazo[1,2-a]pyridine | C₇H₄Br₂N₂ | 275.93 | Planar structure; λmax 280–320 nm |
3,6-Dibromoimidazo[1,2-a]pyridine | C₇H₄Br₂N₂ | 275.93 | Higher dipole moment; blue-shifted UV |
3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile | C₈H₃Br₂N₃ | 300.94 | Enhanced electrophilicity (CN group) |
6,8-Dibromoimidazo[1,2-b]pyridazine | C₆H₃Br₂N₃ | 276.92 | Higher solubility; pyridazine ring fusion |
Structural variations influence reactivity:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1